molecular formula C11H13N3O2 B4626689 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea

Cat. No.: B4626689
M. Wt: 219.24 g/mol
InChI Key: LQAKJWNFBZCFBT-UHFFFAOYSA-N
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Description

N-[4-(2-Oxo-1-pyrrolidinyl)phenyl]urea is a urea derivative featuring a phenyl group substituted at the para position with a 2-oxopyrrolidinyl moiety.

Properties

IUPAC Name

[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-11(16)13-8-3-5-9(6-4-8)14-7-1-2-10(14)15/h3-6H,1-2,7H2,(H3,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAKJWNFBZCFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Core Structure Substituents/Modifications Biological Activity (ED₅₀) Therapeutic Area Reference
N-[4-(2-Oxo-1-pyrrolidinyl)phenyl]urea Pyrrolidinyl phenyl Urea Not explicitly reported Under investigation -
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 1,3,4-Thiadiazole Benzyl thiol, Br, 4-fluorophenyl urea 2.70 μmol/kg (sleep test), 0.65 μmol/kg (MES test) Anticonvulsant
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea 1,3,4-Thiadiazole 3-Methoxybenzyl thiol, phenyl urea 2.72 μmol/kg (sleep test), 1.14 μmol/kg (MES test) Anticonvulsant
Elinogrel (N-((5-chlorothiophen-2-yl)sulfonyl)-N’-(4-(6-fluoro-7-methylamino-2,4-dioxoquinazolin-3-yl)phenyl)urea) Quinazolinyl phenyl Sulfonyl chlorothiophene, quinazolinyl Not reported (anticoagulant) Thrombosis prevention
N-[[4-(2-Oxo-1-pyrrolidinyl)phenyl]sulfonyl]glycine Pyrrolidinyl phenyl Sulfonyl glycine (replaces urea) Discontinued (unknown efficacy) Unknown

Key Findings

Anticonvulsant Thiadiazole-Urea Derivatives
  • Core Structure : The 1,3,4-thiadiazole ring replaces the pyrrolidinyl group in the target compound.
  • Substituent Impact : Benzyl thiol and halogen (Br, F) substitutions enhance anticonvulsant potency, as seen in ED₅₀ values surpassing standard therapies .
  • Urea Role : The urea linker is critical for hydrogen bonding, but the thiadiazole core likely contributes to lipophilicity and blood-brain barrier penetration.
Elinogrel: Anticoagulant Complexity
  • Structural Complexity: Elinogrel integrates a sulfonyl-linked chlorothiophene and a quinazolinyl-dione moiety alongside urea. This multi-domain structure targets platelet aggregation (P2Y₁₂ receptor inhibition), highlighting how extended pharmacophores are necessary for anticoagulant activity .
  • Contrast with Target Compound : The absence of a quinazolinyl or sulfonyl group in this compound suggests divergent mechanisms and therapeutic applications.
Discontinued Sulfonyl Glycine Analog
  • Functional Group Swap : Replacement of urea with sulfonyl glycine in N-[[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl]glycine likely disrupted binding interactions, leading to discontinuation .
  • Urea Importance : Retaining the urea group in the target compound may preserve hydrogen-bonding capacity critical for target engagement.

Mechanistic and Pharmacokinetic Insights

  • Pyrrolidinyl vs.
  • Substituent Effects : Halogenation (e.g., fluorine in thiadiazole derivatives) enhances potency but may increase toxicity risks. The target compound’s lack of halogenation could favor safety profiles.
  • Therapeutic Potential: While thiadiazole-urea analogs excel in anticonvulsant models, the target compound’s pyrrolidinyl-urea scaffold may suit CNS targets requiring rigid, hydrogen-bonding motifs (e.g., kinase or protease inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea
Reactant of Route 2
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N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea

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